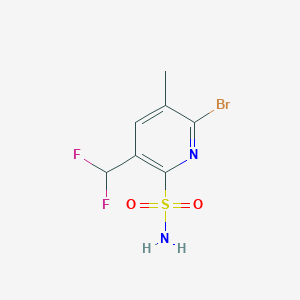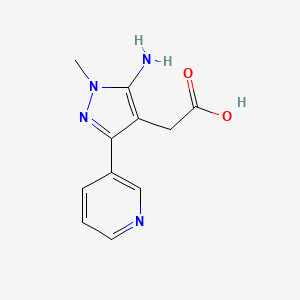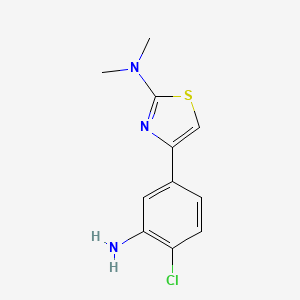
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with an aminoethyl group at the 3-position and two methyl groups at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of a transaminase enzyme to catalyze the conversion of a precursor compound to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of engineered transaminase polypeptides, which have been shown to efficiently convert substrates to the desired product with high enantiomeric excess and conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme catalysis and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a substrate for transaminase enzymes, forming intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have different substituents and biological activities.
Uniqueness
3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-(1-aminoethyl)-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-5-4-6(2)11-9(12)8(5)7(3)10/h4,7H,10H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
CTTKJASBPAJUBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1)C(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)



![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)
![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)






![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)
